3-Nitro-N,N-dipropylbenzenesulfonamide

Description

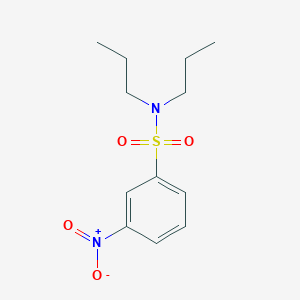

3-Nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative featuring a nitro (-NO₂) group at the 3-position of the benzene ring and dipropylamine substituents on the sulfonamide nitrogen.

Properties

IUPAC Name |

3-nitro-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-3-8-13(9-4-2)19(17,18)12-7-5-6-11(10-12)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXRCDGJYBNCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337259 | |

| Record name | 3-Nitro-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-76-6 | |

| Record name | 3-Nitro-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N,N-dipropylbenzenesulfonamide typically involves the nitration of N,N-dipropylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

Reduction: 3-Amino-N,N-dipropylbenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Nitro-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-N,N-dipropylbenzenesulfonamide is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzyme activity. The propyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substituent at the benzene ring and nitrogen atoms critically influence solubility, stability, and reactivity. Key analogs include:

Notes:

- The nitro group in 3-nitro derivatives is associated with enhanced binding to enzyme active sites due to its electron-withdrawing nature, as seen in α-amylase inhibitors like PESMP (IC₅₀ = 10.60 ± 0.16 µg/mL) .

- Fluorinated analogs (e.g., 4-(perfluoropropenyl) derivatives) exhibit unique ¹⁹F NMR signals (δ = -58.84 to -75.69 ppm), aiding in structural characterization .

Spectroscopic and Computational Data

- NMR Spectroscopy : ¹H NMR signals for propyl chains in N,N-dipropylbenzenesulfonamides appear at δ 0.85–3.16 ppm, while aromatic protons resonate at δ 7.47–7.86 ppm .

Biological Activity

3-Nitro-N,N-dipropylbenzenesulfonamide (CAS No. 89840-76-6) is an organic compound notable for its diverse biological activities, largely attributed to its unique chemical structure, which includes a nitro group, a sulfonamide group, and two propyl substituents. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the nitro group (-NO2) and sulfonamide group (-SO2NH-) contributes significantly to its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

Nitro compounds have been recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. Specifically, nitro compounds like metronidazole have demonstrated effectiveness against various pathogens by producing toxic radicals upon reduction . -

Enzyme Inhibition :

The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrase and other targets involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and hypertension . -

Anti-inflammatory Effects :

Nitro-containing compounds have been shown to exhibit anti-inflammatory properties. They can modulate signaling pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Experimental Data

- Antimicrobial Studies : Research has indicated that this compound exhibits antimicrobial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated significant inhibition of bacterial growth at varying concentrations .

- Enzyme Inhibition Assays : Inhibitory assays revealed that compounds similar to this compound effectively inhibit carbonic anhydrase, suggesting potential applications in treating conditions like hypertension and glaucoma .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anti-inflammatory Properties |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 3-Nitrobenzenesulfonamide | High | Yes | Moderate |

| N,N-Dipropylbenzenesulfonamide | Low | Yes | No |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Nitro-N,N-dipropylbenzenesulfonamide?

- Methodological Answer : The synthesis of nitro-substituted sulfonamides typically involves introducing the nitro group via nitration of the benzene ring prior to sulfonamide formation. A validated approach for analogous compounds (e.g., 4-Isothiocyanato-N,N-dipropylbenzenesulfonamide) employs aromatic substitution reactions under nitrogen protection, using solvents like dimethylbenzene and controlled temperatures (80–100°C). For nitro derivatives, nitration agents (e.g., nitric acid/sulfuric acid mixtures) should be introduced at the ortho/meta positions, followed by sulfonylation with dipropylamine . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Spectroscopy : Conduct 1H/13C NMR in deuterated DMSO to identify proton environments (e.g., nitro group deshielding effects) and carbon backbone. Compare shifts with structurally similar sulfonamides (e.g., 3-(4-Acetyl-3-Hydroxyphenyl)diazenyl sulfonamides) .

- IR Spectroscopy : Confirm the presence of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorptions (~1520–1350 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation. Nitro compounds are sensitive to thermal and photolytic decomposition; refrigerated storage aligns with protocols for nitroaromatic standards (e.g., 3-Nitrodibenzofuran) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in spectroscopic or reactivity data?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and vibrational frequencies. Compare results with experimental data to validate structural assignments. PubChem’s InChI key and SMILES strings (e.g., NLGOJBIXIHFZEV-UHFFFAOYSA-N for analogous sulfonamides) enable computational modeling of electronic properties .

Q. What strategies address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in dimethyl sulfoxide (DMSO), acetonitrile, and toluene using UV-Vis spectroscopy to monitor concentration-dependent absorbance.

- Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity. For example, nitro groups enhance solubility in polar aprotic solvents due to dipole interactions .

Q. How can reaction yields be optimized for nitro-substituted sulfonamides?

- Methodological Answer :

- Nitro Group Positioning : Meta-nitro substitution (as in 3-nitro derivatives) reduces steric hindrance compared to para/ortho isomers, improving reaction efficiency.

- Catalytic Systems : Explore palladium catalysts (e.g., Pd/C) for nitro reduction intermediates or Suzuki couplings, as demonstrated in azoimidazole syntheses .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in thermal stability reports?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen to determine decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) data to identify exothermic/endothermic events.

- Control Experiments : Replicate studies using standardized protocols (e.g., heating rate: 10°C/min) to isolate experimental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.